molecular formula C19H16ClN3O B2612840 2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide CAS No. 2320684-78-2

2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2612840
CAS No.: 2320684-78-2
M. Wt: 337.81
InChI Key: YWJVZUPLFYRENV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide is a chemical compound that has garnered attention in various fields of scientific research

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide typically involves a series of chemical reactions. One common synthetic route includes the reaction of 4-chlorophenylacetic acid with 6-phenylpyrimidine-4-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux and using solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-16-8-6-14(7-9-16)10-19(24)21-12-17-11-18(23-13-22-17)15-4-2-1-3-5-15/h1-9,11,13H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJVZUPLFYRENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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